1,2-Bis(chloromethyl)-4,5-dimethylbenzene CAS number 2362-16-5
1,2-Bis(chloromethyl)-4,5-dimethylbenzene CAS number 2362-16-5
An In-Depth Technical Guide to 1,2-Bis(chloromethyl)-4,5-dimethylbenzene (CAS No. 2362-16-5)
Foreword: A Strategic Overview
1,2-Bis(chloromethyl)-4,5-dimethylbenzene is a bifunctional electrophilic building block whose utility in advanced chemical synthesis is predicated on the precise spatial relationship of its reactive chloromethyl groups. The vicinal arrangement of these groups on a sterically defined dimethylbenzene core provides a rigid scaffold, making it a compelling intermediate for creating complex molecular architectures. Unlike its more common para- and meta-isomers, the ortho-positioning of the reactive sites allows for the construction of cyclic systems and rigid linkers essential in fields ranging from materials science to medicinal chemistry. This guide moves beyond a simple recitation of properties to provide a causal understanding of its synthesis, reactivity, and application, empowering researchers to leverage its unique structural features effectively.
Core Physicochemical & Structural Characteristics
A foundational understanding of a reagent's physical properties is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 2362-16-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂Cl₂ | [1][2] |
| Molecular Weight | 203.11 g/mol | [1][4][5] |
| Appearance | White solid/powder | [2][3][6] |
| Melting Point | 100-104 °C | [3][7] |
| Boiling Point | 135-145 °C (pressure not specified); 285.8 °C at 760 mmHg | [3][7] |
| Purity | Typically ≥95% | [3][6] |
| IUPAC Name | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene | [6][8] |
| Synonyms | 1,2-di-(Chloromethyl)-4,5-dimethylbenzene; Benzene, 1,2-bis(chloromethyl)-4,5-dimethyl- | [2][8] |
Synthesis Pathway: The Blanc Chloromethylation
The primary route to 1,2-Bis(chloromethyl)-4,5-dimethylbenzene is the Blanc chloromethylation of 1,2-dimethylbenzene (o-xylene).[9][10] This is an electrophilic aromatic substitution reaction that introduces chloromethyl (-CH₂Cl) groups onto the aromatic ring.
Mechanistic Rationale
The reaction is conducted under acidic conditions (using hydrogen chloride) with formaldehyde and a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[9] The causality of this reagent choice is critical:
-
Activation of Formaldehyde : The ZnCl₂ catalyst and HCl protonate the formaldehyde carbonyl, dramatically increasing the electrophilicity of the carbon atom.[9]
-
Electrophilic Attack : The electron-rich π-system of the o-xylene ring attacks the activated formaldehyde species. The two methyl groups are ortho-, para-directing and activating, favoring substitution at the 4- and 5-positions.
-
Rearomatization & Chlorination : The resulting benzyl alcohol intermediate is unstable in the highly acidic and chloride-rich medium and is rapidly converted to the stable chloromethyl derivative.[9]
The workflow ensures a direct and relatively high-yielding conversion of the hydrocarbon starting material to the desired dichloride.
Caption: High-level workflow for the synthesis of the target compound via Blanc chloromethylation.
Self-Validating Experimental Protocol
This protocol is a representative procedure based on established methods for the chloromethylation of xylenes.[10][11] It incorporates self-validating checkpoints for researchers.
Objective: To synthesize 1,2-Bis(chloromethyl)-4,5-dimethylbenzene from o-xylene.
Materials:
-
1,2-Dimethylbenzene (o-xylene)
-
Paraformaldehyde
-
Zinc Chloride (ZnCl₂), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add o-xylene (1 mol). Cool the flask in an ice bath.
-
Reagent Addition: Cautiously add paraformaldehyde (2.2 mol), anhydrous ZnCl₂ (0.5 mol), and concentrated HCl (10 mol).
-
Causality: Using an excess of formaldehyde and HCl drives the reaction towards disubstitution. ZnCl₂ is the essential Lewis acid catalyst.[9] The ice bath mitigates the initial exothermic reaction.
-
-
Reaction Execution: While stirring vigorously, bubble hydrogen chloride gas through the mixture. Slowly warm the mixture to 70-80°C and maintain for 8-12 hours.[10]
-
Checkpoint: Monitor the reaction progress via TLC (Thin Layer Chromatography), observing the consumption of the starting o-xylene.
-
-
Work-up & Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice. The crude product should precipitate as a solid.
-
Causality: Quenching with ice hydrolyzes any reactive intermediates and separates the organic product from the aqueous acid phase.
-
-
Neutralization: Filter the crude solid and wash thoroughly with cold water until the washings are neutral to pH paper. Subsequently, wash with a cold, saturated NaHCO₃ solution to neutralize any remaining acid, followed by a final water wash.
-
Checkpoint: The absence of effervescence during the bicarbonate wash indicates complete acid neutralization.
-
-
Purification: Air-dry the crude solid. Recrystallize the product from a suitable solvent such as hexane or an ethanol/water mixture.
-
Causality: Recrystallization removes monosubstituted byproducts and other impurities, yielding the pure, solid product.
-
-
Characterization: Dry the purified white crystals under vacuum. Confirm identity and purity via melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.[4]
Reactivity and Strategic Applications
The synthetic value of this molecule lies in its two benzylic chloride groups, which are excellent leaving groups for nucleophilic substitution (Sₙ2) reactions. The fixed ortho orientation of these groups makes it a powerful tool for creating rigid structures.
Caption: Reactivity of the compound as a bifunctional electrophile leading to diverse applications.
Application in Drug Discovery: A Scaffold for Protein Degraders
A key application for this molecule is as a "Protein Degrader Building Block".[1] In the development of Proteolysis Targeting Chimeras (PROTACs), rigid linkers are required to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The defined geometry and rigidity of the 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene scaffold (readily formed by hydrolysis or substitution) make it an ideal starting point for constructing these critical linker elements. Its structure ensures a precise spatial orientation of the two ends of the PROTAC molecule, which is often a critical determinant of degradation efficiency.
Intermediate for Advanced Materials & Fine Chemicals
The dual reactivity allows for its use in various synthetic contexts:
-
Polymer Synthesis: Like other xylylene dichlorides, it can serve as a monomer in polycondensation reactions to create polymers with specific thermal and mechanical properties.[12][13]
-
Fine Chemical Synthesis: It is a versatile intermediate for creating more complex molecules. For example, it can be nitrated to produce 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene, introducing another functional group for further elaboration.[14] This highlights its role as a foundational scaffold upon which additional chemical complexity can be built.
Safety, Handling, and Transportation
This compound is a corrosive and hazardous substance that must be handled with appropriate engineering controls and personal protective equipment.[3][15]
GHS Hazard Identification
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [4][15][16] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [4][16] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [4][15][16] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][17]
-
Personal Protective Equipment:
-
Handling Practices: Avoid formation of dust and aerosols.[18] Do not breathe dust. Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.
Transportation
The compound is classified as a corrosive solid for transport.
Concluding Remarks for the Practicing Scientist
1,2-Bis(chloromethyl)-4,5-dimethylbenzene is more than a simple aromatic dichloride; it is a specialized building block whose value is defined by its structural rigidity and the ortho-disposition of its reactive handles. Its synthesis via the well-understood Blanc chloromethylation is accessible, though it requires careful handling due to its corrosive nature. For drug development professionals, its potential as a rigid linker in complex modalities like PROTACs is a significant area of interest. For materials scientists and synthetic chemists, it offers a reliable platform for constructing polymers and macrocycles. A thorough understanding of its properties, synthesis, and reactivity is the key to unlocking its full potential in advanced research and development.
References
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1, 2-BIS-CHLOROMETHYL-4, 5-DIMETHYL-BENZENE, min 98%, 1 gram . Anawa. [Link]
-
1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919 . PubChem, National Center for Biotechnology Information. [Link]
-
1,2-Bis(chloromethyl)-4,5-dimethylbenzene . NIST WebBook. [Link]
-
1,2-Bis(chloromethyl)-4,5-dimethylbenzene | C10H12Cl2 | CID 524306 . PubChem, National Center for Biotechnology Information. [Link]
- Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
-
Blanc chloromethylation . Wikipedia. [Link]
-
1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene . International Union of Crystallography. [Link]
-
Chloromethylation Reaction of o-Xylene Catalyzed by Ionic Liquids . Journal of the Chinese Chemical Society. [Link]
- Dichloromethylation of xylenes.
-
Benzo[1,2-b:4,5-b']dithiophene building block for the synthesis of semiconducting polymers . PubMed. [Link]
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